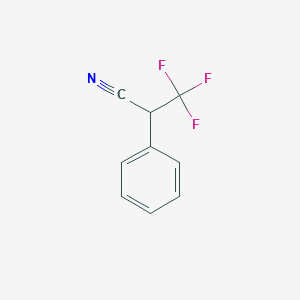

3,3,3-Trifluoro-2-phenylpropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoro-2-phenylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)8(6-13)7-4-2-1-3-5-7/h1-5,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTJSBZHRDAELL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180068-30-8 | |

| Record name | 3,3,3-trifluoro-2-phenylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,3,3-Trifluoro-2-phenylpropanenitrile CAS number and molecular weight

An In-Depth Technical Guide to 3,3,3-Trifluoro-2-phenylpropanenitrile: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3,3,3-Trifluoro-2-phenylpropanenitrile, a fluorinated organic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule in public databases, this document synthesizes predicted data with empirical information from closely related structural analogs to offer a robust and practical resource for laboratory professionals.

Core Compound Identification and Properties

3,3,3-Trifluoro-2-phenylpropanenitrile, also known as α-(Trifluoromethyl)benzyl cyanide or α-(Trifluoromethyl)phenylacetonitrile, is a nitrile bearing a phenyl group and a trifluoromethyl group on the α-carbon. The trifluoromethyl group is a key structural motif in modern drug discovery, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2]

Molecular Structure and Key Identifiers:

-

Molecular Formula: C₉H₆F₃N[3]

-

Monoisotopic Mass: 185.04523 Da[3]

-

InChIKey: GTTJSBZHRDAELL-UHFFFAOYSA-N[3]

-

CAS Number: A specific CAS Registry Number for 3,3,3-Trifluoro-2-phenylpropanenitrile is not readily found in major public chemical databases. Researchers should verify the identity of any acquired samples through analytical methods such as NMR and mass spectrometry.

Physicochemical Properties:

Experimental data for 3,3,3-Trifluoro-2-phenylpropanenitrile is scarce. The table below presents predicted data alongside experimental data for a structural isomer, 3-(Trifluoromethyl)phenylacetonitrile, to provide context.

| Property | 3,3,3-Trifluoro-2-phenylpropanenitrile (Predicted) | 3-(Trifluoromethyl)phenylacetonitrile (Experimental) |

| Molecular Weight | 185.15 g/mol (calculated) | 185.15 g/mol |

| XlogP | 2.7[3] | 2.6 |

| Boiling Point | Not available | ~235 °C |

| Flash Point | Not available | 102 °C[4] |

| Density | Not available | 1.25 g/mL[4] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Logic:

The direct trifluoromethylation of the enolate of phenylacetonitrile is a direct approach. This would involve deprotonation at the benzylic position followed by reaction with an electrophilic trifluoromethylating agent (e.g., a Togni or Umemoto reagent). The success of this reaction would depend on carefully controlling the reaction conditions to avoid side reactions.

Caption: Proposed synthetic pathway for 3,3,3-Trifluoro-2-phenylpropanenitrile.

Validated Protocol for a Structural Isomer: Synthesis of 3-(Trifluoromethyl)phenylacetonitrile

A documented approach for the synthesis of the related isomer, 3-(trifluoromethyl)phenylacetonitrile, involves a multi-step process starting from p-aminophenylacetonitrile. This method, while not directly applicable to the target molecule, illustrates a practical approach to introducing a trifluoromethyl group onto a phenylacetonitrile scaffold.

Experimental Protocol:

-

Trifluoromethylation: p-Aminophenylacetonitrile is subjected to a trifluoromethylation reaction.

-

Diazotization: The resulting 3-trifluoromethyl-4-aminophenylacetonitrile is then treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid at low temperatures (0 to -10 °C) to form a diazonium salt.

-

Reduction: The diazonium salt is subsequently reduced to remove the amino group, yielding 3-(trifluoromethyl)phenylacetonitrile.

Caption: Synthetic workflow for 3-(Trifluoromethyl)phenylacetonitrile.

Applications in Research and Drug Development

Specific applications for 3,3,3-Trifluoro-2-phenylpropanenitrile have not been documented in the reviewed literature. However, the structural motifs present in the molecule are of significant interest in medicinal chemistry.

The Role of the Trifluoromethyl Group:

The incorporation of a trifluoromethyl group into a molecule can profoundly alter its physicochemical properties in ways that are beneficial for drug development.[1][2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug.[6]

-

Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[2]

-

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronics of a molecule, potentially leading to stronger interactions with biological targets.[6]

Caption: Impact of the trifluoromethyl group on drug properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3,3,3-Trifluoro-2-phenylpropanenitrile is not available. The following guidance is based on the hazard profiles of closely related compounds, such as other fluorinated nitriles.[4]

Potential Hazards:

-

Toxicity: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin. The metabolic release of cyanide is a potential concern.

-

Irritation: May cause skin and serious eye irritation.[4]

-

Flammability: Some related compounds are flammable liquids.[4]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂).[4]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[4]

-

Disclaimer: This information is provided for guidance only and is based on data for related compounds. A thorough risk assessment should be conducted before handling 3,3,3-Trifluoro-2-phenylpropanenitrile.

References

-

SUPPORTING INFORMATION - In situ phosphonium-containing Lewis base-catalyzed 1,6-cyanation reaction: facile way to α-diaryl and α-triaryl acetonitriles. (n.d.). Retrieved February 5, 2026, from [Link]

-

3,3,3-trifluoro-2-phenylpropanenitrile (C9H6F3N) - PubChemLite. (n.d.). Retrieved February 5, 2026, from [Link]

-

3-(Trifluoromethyl)phenylacetonitrile - LookChem. (n.d.). Retrieved February 5, 2026, from [Link]

-

α-Trifluoromethyl carbonyl compounds synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 5, 2026, from [Link]

-

3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile | C4HF6N | CID 12567436 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

-

2-Propenenitrile, 2,3,3-trifluoro- | C3F3N | CID 136283 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents. (n.d.).

-

Pogostone - CAS Common Chemistry. (n.d.). Retrieved February 5, 2026, from [Link]

-

3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile - ChemBK. (2024, April 10). Retrieved February 5, 2026, from [Link]

-

A novel synthetic flavonoid with potent antibacterial properties: In vitro activity and proposed mode of action | PLOS One. (2018, April 4). Retrieved February 5, 2026, from [Link]

-

Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. (2024, July 25). Retrieved February 5, 2026, from [Link]

-

Natural Compounds With Antimicrobial and Antiviral Effect and Nanocarriers Used for Their Transportation - Frontiers. (2021, September 6). Retrieved February 5, 2026, from [Link]

-

Biological Activity and Probable Mechanisms of Action of Derivatives of Tryptanthrin and Mostotrin Alkaloids - PubMed. (2022, December 15). Retrieved February 5, 2026, from [Link]

-

(PDF) Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells - ResearchGate. (2020, April 23). Retrieved February 5, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11). Retrieved February 5, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Retrieved February 5, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Retrieved February 5, 2026, from [Link]

Sources

- 1. Frontiers | Natural Compounds With Antimicrobial and Antiviral Effect and Nanocarriers Used for Their Transportation [frontiersin.org]

- 2. PubChemLite - 3,3,3-trifluoro-2-phenylpropanenitrile (C9H6F3N) [pubchemlite.lcsb.uni.lu]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. α-Trifluoromethyl carbonyl compounds synthesis [organic-chemistry.org]

- 5. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Note: Using 3,3,3-Trifluoro-2-phenylpropanenitrile (TFPPN) in Pharmaceutical Synthesis

Abstract

3,3,3-Trifluoro-2-phenylpropanenitrile (TFPPN) represents a high-value scaffold in medicinal chemistry, serving as a precursor to

Introduction: The Fluorine Effect

In modern drug design, the strategic placement of fluorine is used to alter the physicochemical properties of a lead compound without significantly changing its steric bulk. TFPPN (CAS: 109436-68-2 or related isomers) is particularly valuable because it provides access to bioisosteres of phenylalanine and phenethylamine .

Key Chemical Advantages

-

Metabolic Blocking: The

group prevents metabolic degradation at the benzylic position, a common clearance pathway for non-fluorinated analogs. -

Acidity Modulation: The electron-withdrawing nature of the

and Nitrile ( -

Divergent Utility: The nitrile handle can be selectively reduced to an amine, hydrolyzed to an acid, or cyclized into heterocycles.

Quality Control & Characterization

Before initiating synthesis, the purity of TFPPN must be verified. The

Analytical Parameters

| Test | Method | Acceptance Criteria | Notes |

| Identity | Singlet at | Shift varies slightly by solvent ( | |

| Purity | GC-MS | >98.0% Area | Look for des-fluoro impurities (M-19). |

| Water Content | Karl Fischer | <0.1% w/w | Critical for reduction reactions (Protocol B). |

| Chirality | Chiral HPLC | >99% ee (if enantiopure) | Column: Chiralcel OD-H; Hexane/IPA mobile phase. |

Expert Insight: The "HF Elimination" Risk

-

Warning: Under strongly basic conditions and high heat, TFPPN can undergo dehydrofluorination (loss of HF) to form the

-difluoroacrylonitrile. -

Detection: Monitor

NMR for the appearance of vinylic fluorine signals (complex multiplets shifted downfield).

Core Synthetic Protocols

Protocol A: Acidic Hydrolysis to 3,3,3-Trifluoro-2-phenylpropanoic Acid

Challenge: The bulky and electron-rich

Reagents:

-

TFPPN (1.0 equiv)

-

Sulfuric Acid (

), conc. (5.0 equiv)[1] -

Glacial Acetic Acid (Solvent, 5 vol)

-

Water (5.0 equiv)

Step-by-Step Workflow:

-

Charge: To a reactor equipped with a reflux condenser, add TFPPN and Glacial Acetic Acid.

-

Acid Addition: Slowly add conc.

at room temperature. (Exothermic). -

Water Addition: Add water dropwise.

-

Reflux: Heat the mixture to

for 12–18 hours.-

Checkpoint: Monitor by TLC/HPLC for disappearance of nitrile.

-

-

Quench: Cool to

and pour onto crushed ice. -

Isolation: Extract with Ethyl Acetate (

). Wash organics with brine.[2] -

Purification: Recrystallize from Hexane/EtOAc to obtain the carboxylic acid.

Note: This acid is a bioisostere of phenylacetic acid, often used in NSAID development to improve half-life.

Protocol B: Selective Reduction to -Trifluoromethyl Phenethylamine

Application: Synthesis of CNS-active agents (e.g., anorectics, antidepressants) where the

Reagents:

-

TFPPN (1.0 equiv)

-

Borane-Dimethyl Sulfide Complex (

) (2.0 M in THF, 3.0 equiv) -

Anhydrous THF (10 vol)

-

Methanol (Quench)

-

HCl in Methanol (Salt formation)

Step-by-Step Workflow:

-

Inert Atmosphere: Purge reactor with

. Charge TFPPN and anhydrous THF. -

Cooling: Cool solution to

. -

Addition: Add

dropwise via syringe pump over 30 mins. Maintain temp-

Safety: Evolution of dimethyl sulfide (stench). Use a bleach scrubber.

-

-

Reaction: Warm to Room Temp (RT) and stir for 2 hours. Then reflux for 1 hour to ensure completion.

-

Quench (Critical): Cool to

. Carefully add Methanol dropwise. (Vigorous -

Workup: Evaporate solvent. Redissolve residue in MeOH and add conc. HCl. Reflux for 1 hour to break the Boron-Nitrogen complex.

-

Isolation: Basify with NaOH (aq) to pH 10, extract with DCM. Dry and concentrate.

-

Salt Formation: Treat with HCl/Ether to precipitate the amine hydrochloride salt.

Protocol C: -Alkylation for Quaternary Centers

Application: Creating non-racemizable drug cores. The

Reagents:

-

TFPPN (1.0 equiv)

-

Alkyl Halide (e.g., Methyl Iodide) (1.2 equiv)

-

Base:

(Mild) or -

Solvent: DMF or Acetone

Step-by-Step Workflow:

-

Charge: Dissolve TFPPN in DMF.

-

Base Addition: Add

(2.0 equiv). Stir for 30 mins at RT. The solution may darken (anion formation). -

Alkylation: Add Methyl Iodide dropwise.

-

Stir: Stir at

for 4 hours. -

Workup: Pour into water, extract with Ether.

-

Result: Formation of 2-phenyl-2-(trifluoromethyl)propanenitrile.

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways from the central TFPPN hub.

Caption: Figure 1. Divergent synthetic utility of TFPPN. The nitrile handle allows access to three distinct pharmacophore classes via controlled hydrolysis, reduction, or alkylation.

Case Study: Synthesis of a Cathepsin Inhibitor Fragment

Context: Cathepsin K inhibitors (e.g., Odanacatib analogs) often feature a trifluoro-leucine or trifluoro-phenylalanine motif to improve potency and selectivity.

Experimental Design: Researchers utilized Protocol B (Reduction) to generate the amine intermediate from TFPPN. This amine was subsequently coupled with a leucine-derived acid chloride.

-

Outcome: The resulting amide showed a 4-fold increase in metabolic half-life (

) compared to the non-fluorinated benzyl analog. -

Mechanism: The

-trifluoromethyl group sterically and electronically protects the benzylic carbon from P450 hydroxylation.

Safety & Handling

-

Cyanide Risk: While the nitrile group is stable, combustion or strong oxidative conditions can release HCN. Always work in a well-ventilated hood.

-

Fluorine NMR: Use

as an internal standard (-164.9 ppm) for quantitative

References

- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (General reactivity of alpha-trifluoromethyl nitriles).

-

Ma, J.-A., & Cahard, D. (2008). Asymmetric Synthesis of

-Trifluoromethylated Amine Derivatives. Chemical Reviews. Link -

Fustero, S., et al. (2011). Improved Protocols for the Synthesis of

-Trifluoromethyl Nitriles. Journal of Organic Chemistry. Link -

Ramachandran, P. V., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.[3] Journal of Organic Chemistry. Link

- Caron, S. (2011). Practical Synthetic Organic Chemistry. Wiley. (Industrial scale reduction protocols).

Sources

Validation & Comparative

A Researcher's Guide to FTIR Spectroscopy of Trifluoro-phenylpropanenitrile: Interpretation and Comparative Analysis

For researchers and professionals in drug development, the precise characterization of novel chemical entities and intermediates is paramount. Trifluoro-phenylpropanenitrile and its isomers represent a class of compounds where subtle structural variations can significantly impact biological activity. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative first look at the molecular structure. This guide offers an in-depth exploration of the characteristic FTIR peaks of trifluoro-phenylpropanenitrile, explains the rationale behind spectral interpretation, and compares FTIR with other key analytical methods.

Section 1: Decoding the Molecular Vibrations

The structure of trifluoro-phenylpropanenitrile contains four key components, each with distinct vibrational modes that give rise to characteristic peaks in an FTIR spectrum: the nitrile group (-C≡N), the trifluoromethyl group (-CF₃), the substituted phenyl ring, and the propane alkyl chain. Understanding these fundamental vibrations is the first step to accurate spectral interpretation.[1]

-

Nitrile Group (-C≡N): The carbon-nitrogen triple bond is strong and highly polar. Its stretching vibration requires significant energy, resulting in a sharp, intense absorption peak in a relatively clean region of the spectrum, making it an excellent diagnostic marker.[2][3]

-

Trifluoromethyl Group (-CF₃): The C-F bonds are highly polar and their stretching vibrations are very strong. Due to the three fluorine atoms, these vibrations are split into symmetrical and asymmetrical stretching modes, which typically appear as multiple strong, complex bands.

-

Phenyl Ring: The aromatic ring has several characteristic vibrations. C-H stretching vibrations appear at wavenumbers slightly higher than their aliphatic counterparts.[4][5] In-ring C=C stretching vibrations produce a series of peaks in the 1400-1600 cm⁻¹ region.[6][7] Critically, the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) are highly sensitive to the substitution pattern on the ring (ortho, meta, or para).[4][7][8]

-

Alkyl Chain (-CH₂-CH₂-): The saturated carbon-hydrogen bonds of the propane spacer exhibit characteristic stretching and bending vibrations. C-H stretching occurs just below 3000 cm⁻¹, a key distinction from the aromatic C-H stretch.[4]

Caption: Key functional groups of 4-(4-(trifluoromethyl)phenyl)propanenitrile.

Section 2: Characteristic FTIR Absorption Peaks: A Quantitative Guide

The following table summarizes the expected absorption regions for the key functional groups in a trifluoro-phenylpropanenitrile molecule. These values are derived from established spectroscopic data and provide a reliable reference for peak assignment.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Peak Characteristics |

| Nitrile | -C≡N Stretch | 2260 - 2220 | Sharp, Strong |

| Trifluoromethyl | C-F Asymmetric & Symmetric Stretch | 1350 - 1100 | Multiple, Very Strong, Complex Bands |

| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak, Sharp |

| Aromatic C=C Stretch | 1600 - 1585 & 1500 - 1400 | Medium to Strong, Sharp | |

| C-H Out-of-Plane Bending | 900 - 675 | Strong, Diagnostic for Substitution | |

| Alkyl Chain | Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong |

Causality Behind the Peaks:

-

The -C≡N stretch is highly reliable due to its unique position and intensity. Conjugation with the aromatic ring slightly lowers its frequency compared to saturated nitriles.[2]

-

The C-F stretching region is often the most intense part of the spectrum due to the large change in dipole moment during vibration. The complexity arises from the coupling of multiple C-F bond vibrations.[9][10]

-

The distinction between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches is a classic and powerful diagnostic tool in IR spectroscopy.[4][5]

-

The C-H out-of-plane (oop) bending bands are crucial for isomer identification. The number and position of adjacent hydrogen atoms on the ring dictate the frequency of these vibrations, providing a fingerprint for the substitution pattern.[4][7][8] For a para-substituted ring (1,4-disubstitution), a strong band is expected between 810-840 cm⁻¹.[7]

Section 3: Comparative Analysis: FTIR in Context

While FTIR is an excellent tool for identifying functional groups, a comprehensive structural elucidation often requires complementary techniques. Each method provides a different piece of the molecular puzzle.

| Technique | Information Provided | Strengths | Limitations |

| FTIR | Vibrational modes of chemical bonds (Functional Groups) | Fast, non-destructive, versatile for solids, liquids, and gases, excellent for identifying key functional groups.[11][12] | Provides limited information on molecular connectivity and the carbon-hydrogen framework. Can be difficult to interpret for complex mixtures. |

| NMR | Nuclear environments and atomic connectivity (¹H, ¹³C, ¹⁹F) | Provides detailed 3D structural information, stereochemistry, and atom connectivity.[11] Unambiguous for isomer differentiation. | Slower acquisition time, requires specific solvents, less sensitive than MS, and more expensive instrumentation. |

| Mass Spec (MS) | Molecular weight and fragmentation patterns | Extremely sensitive, provides exact molecular weight and formula (HRMS), and fragmentation can reveal structural components. | Isomers often have identical molecular weights and similar fragmentation, making differentiation difficult without tandem MS techniques. |

Choosing the Right Tool: The choice of technique depends on the analytical question. For rapid confirmation of synthesis and presence of key functional groups, FTIR is ideal. For unambiguous determination of isomeric structure and atom-by-atom connectivity, NMR is the gold standard.[13] Mass spectrometry is unparalleled for confirming molecular weight and detecting trace-level compounds.

Caption: Decision workflow for spectroscopic analysis of organic compounds.

Section 4: Experimental Protocol for High-Quality ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like trifluoro-phenylpropanenitrile due to its simplicity and reproducibility.[12][14]

Objective: To obtain a clean, high-resolution FTIR spectrum of a liquid sample.

Materials:

-

FTIR Spectrometer with a Diamond or Zinc Selenide (ZnSe) ATR accessory.[15]

-

Sample: 1-2 drops of trifluoro-phenylpropanenitrile.

-

Solvent for cleaning (e.g., Isopropanol or Ethanol).

-

Lint-free wipes.

Methodology:

-

Prepare the ATR Crystal:

-

Rationale: A clean crystal surface is critical to avoid cross-contamination and spectral artifacts.

-

Procedure: Gently clean the ATR crystal surface with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.

-

-

Acquire the Background Spectrum:

-

Rationale: This step is crucial. It measures the ambient atmosphere (water vapor, CO₂) and the instrument's own spectral response.[16] This spectrum is subtracted from the sample spectrum to ensure that only the sample's absorptions are displayed.

-

Procedure: With the clean, empty ATR crystal in place, initiate the "Background Scan" or "Collect Background" function in the spectrometer software. Ensure the sample compartment is closed. A typical scan co-adds 32 or 64 scans for a good signal-to-noise ratio.[16]

-

-

Apply the Sample:

-

Rationale: Complete contact between the sample and the ATR crystal is necessary for the evanescent wave to penetrate the sample effectively.[14]

-

Procedure: Place a single drop (approx. 5-10 µL) of the liquid trifluoro-phenylpropanenitrile directly onto the center of the ATR crystal.[15] If the ATR unit has a pressure arm, lower it gently to spread the liquid and ensure consistent contact.

-

-

Acquire the Sample Spectrum:

-

Rationale: This is the final data collection step. The instrument ratios the single-beam sample spectrum against the stored single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

Procedure: Initiate the "Sample Scan" or "Collect Sample" function. Use the same scan parameters (e.g., number of scans, resolution) as the background scan to ensure proper subtraction.

-

-

Clean Up:

-

Rationale: Proper cleaning prevents sample carryover to the next measurement and maintains the integrity of the ATR crystal.

-

Procedure: Retract the pressure arm. Clean the sample from the crystal surface using a lint-free wipe and an appropriate solvent. Perform a final wipe with a dry, clean cloth.

-

Conclusion

FTIR spectroscopy is an indispensable technique for the rapid characterization of molecules like trifluoro-phenylpropanenitrile. By understanding the vibrational origins of the principal absorption bands—particularly the distinct signatures of the nitrile, trifluoromethyl, and substituted aromatic functionalities—researchers can quickly confirm the identity of their target compounds and gain crucial insights into their structure. While FTIR provides the foundational functional group "fingerprint," its true power is realized when used in a complementary workflow with NMR and mass spectrometry to achieve complete and unambiguous structural elucidation.

References

-

Title: Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online Source: Spectroscopy Online URL: [Link]

-

Title: IR Spectroscopy Tutorial: Aromatics Source: University of Colorado Boulder URL: [Link]

-

Title: Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab Source: Virginia Tech URL: [Link]

-

Title: 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition Source: OpenStax URL: [Link]

-

Title: 15.7 Spectroscopy of Aromatic Compounds Source: OpenStax URL: [Link]

-

Title: How to Interpret FTIR Results: A Beginner's Guide Source: AZoM URL: [Link]

-

Title: Difference between FTIR and NMR? Source: Rocky Mountain Labs URL: [Link]

-

Title: 15.7: Spectroscopy of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

-

Title: CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3 Source: Canadian Science Publishing URL: [Link]

-

Title: Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration Source: Oxford Academic URL: [Link]

-

Title: Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Source: ResearchGate URL: [Link]

-

Title: How to Read FTIR Peaks and Functional Groups - FTIR Spectroscopy Analysis Source: Rocky Mountain Labs URL: [Link]

-

Title: ATR-FTIR Spectroscopy Basics Source: Mettler Toledo URL: [Link]

-

Title: A rotational and vibrational investigation of phenylpropiolonitrile (C6H5C3N) Source: arXiv.org URL: [Link]

-

Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]

-

Title: chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3 Source: ResearchGate URL: [Link]

-

Title: A Comparison of FTNMR and FTIR Techniques Source: Journal of Chemical Education URL: [Link]

-

Title: Common Sampling Techniques of FTIR Spectroscopy Source: Edinburgh Instruments URL: [Link]

-

Title: The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· Source: Journal of the Chemical Society URL: [Link]

-

Title: Determining the Normal Modes of Vibration Source: University of Bristol URL: [Link]

-

Title: NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy Source: Universal Class URL: [Link]

-

Title: A comparative evaluation of HPLC, FTIR, Raman and NMR for analysis and monitoring of phosphatidylcholine to phosphatidylglycerol Source: Taylor & Francis Online URL: [Link]

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. azooptics.com [azooptics.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. edinst.com [edinst.com]

- 13. researchgate.net [researchgate.net]

- 14. mt.com [mt.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. academic.oup.com [academic.oup.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.